4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol
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Overview
Description
4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its multiple hydroxyl groups, making it highly reactive and versatile in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective deprotection and glycosylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The industrial production also focuses on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions produce various alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biomolecule.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and facilitating interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphosphonic acid
- 2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
What sets 4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol apart is its specific arrangement of hydroxyl groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18O9 |
---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2 |
InChI Key |
XAQWBYJKZNCZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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